Regioisomeric Differentiation: 4-Chlorobenzoyl vs. 2-Chlorobenzoyl Impact on Molecular Properties
The target compound is the 4-chlorobenzoyl regioisomer, in contrast to the commercially available 2-chlorobenzoyl analogue (CAS 189253-51-8). This positional shift influences key computed properties [1]. The 4-chloro isomer shows a higher logP and a slight increase in topological polar surface area (TPSA), which affects membrane permeability and bioavailability predictions.
| Evidence Dimension | Computed logP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP = 3.53; TPSA = 89.1 Ų |
| Comparator Or Baseline | 2-chlorobenzoyl isomer (CAS 189253-51-8): logP = 3.37; TPSA = 88.1 Ų |
| Quantified Difference | ΔlogP = +0.16; ΔTPSA = +1.0 Ų |
| Conditions | Computed properties derived from ZINC and PubChem entries; values are software-predicted. |
Why This Matters
The distinct logP and TPSA values suggest that the 4-chloro isomer may exhibit meaningfully different passive membrane permeability and target engagement profiles compared to the 2-chloro analog, which is critical for cellular SAR campaigns.
- [1] ZINC21023491 entry for N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide. ZINC Database, UCSF. View Source
